molecular formula C24H28O2 B053348 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid CAS No. 112642-02-1

2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid

Katalognummer B053348
CAS-Nummer: 112642-02-1
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: NKHXGKGXOLIAEA-JQIJEIRASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid, also known as TTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. TTA belongs to the family of retinoid X receptor (RXR) agonists and has been found to have various biological effects.

Wirkmechanismus

2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid exerts its biological effects by binding to and activating RXRs, which are nuclear receptors that regulate gene expression. RXRs form heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs), to regulate various biological processes, including metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid has been found to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid induces apoptosis by activating the caspase pathway and downregulating anti-apoptotic proteins. In adipocytes, 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid improves insulin sensitivity by increasing glucose uptake and reducing inflammation. In neurons, 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid protects against oxidative stress and inflammation by activating the Nrf2 pathway and suppressing pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid has several advantages as a research tool, including its high potency and selectivity for RXRs, its ability to activate multiple RXR heterodimers, and its stability in biological systems. However, 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid, including its potential use as a therapeutic agent in cancer, metabolic disorders, and neurological diseases. Future studies could investigate the optimal dosage and administration route for 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid, as well as its potential side effects and interactions with other drugs. Additionally, research could explore the use of 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid in combination with other RXR agonists or other drugs to enhance its therapeutic effects.

Synthesemethoden

2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid can be synthesized through a multi-step process involving various chemical reactions. One of the methods involves the condensation of 2-methyl-1,3-dioxolane-4-carboxaldehyde with 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-ol, followed by the reaction with benzoyl chloride. The resulting product is then purified through column chromatography to obtain 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid.

Wissenschaftliche Forschungsanwendungen

2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid has been extensively studied for its potential therapeutic properties in various fields of research, including cancer, metabolic disorders, and neurological diseases. In cancer research, 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In metabolic disorder research, 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid has been shown to improve insulin sensitivity and reduce inflammation. In neurological disease research, 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid has been found to have neuroprotective effects and improve cognitive function.

Eigenschaften

CAS-Nummer

112642-02-1

Produktname

2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid

Molekularformel

C24H28O2

Molekulargewicht

348.5 g/mol

IUPAC-Name

2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid

InChI

InChI=1S/C24H28O2/c1-16(14-18-8-6-7-9-19(18)22(25)26)17-10-11-20-21(15-17)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14+

InChI-Schlüssel

NKHXGKGXOLIAEA-JQIJEIRASA-N

Isomerische SMILES

C/C(=C\C1=CC=CC=C1C(=O)O)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

SMILES

CC(=CC1=CC=CC=C1C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Kanonische SMILES

CC(=CC1=CC=CC=C1C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.